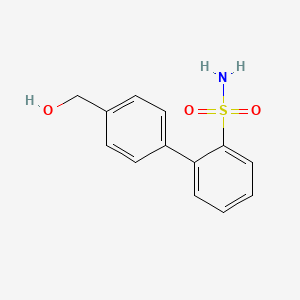

2-(4-Hydroxymethylphenyl)phenylsulfonamide

Description

Contextualization within Modern Chemical Research

In contemporary chemical research, the sulfonamide scaffold is explored for a multitude of therapeutic areas beyond its traditional use as an antibacterial agent. Scientists are actively investigating sulfonamide-containing compounds for their potential as anticancer, antiviral, anti-inflammatory, and diuretic agents, among others. google.commdpi.com This ongoing research highlights the remarkable versatility of the sulfonamide functional group and its continued relevance in the quest for new and improved medicines. sigmaaldrich.com The synthesis of novel sulfonamide derivatives remains an active area of investigation, with chemists continuously developing more efficient and environmentally friendly methods to construct these valuable molecules. mdpi.com

Overview of the Sulfonamide Scaffold in Molecular Design

The sulfonamide scaffold is a privileged structure in molecular design due to its robust chemical properties and its ability to mimic a peptide bond, a key interaction in many biological processes. Its derivatives have been successfully designed to target a wide variety of enzymes and receptors. The nitrogen atom of the sulfonamide can be readily substituted with a wide range of chemical groups, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. This adaptability makes the sulfonamide group a powerful tool for medicinal chemists in the optimization of lead compounds.

Physicochemical Properties of 2-(4-Hydroxymethylphenyl)phenylsulfonamide

While extensive research on this compound is not widely available in public literature, its basic physicochemical properties can be predicted or are available from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| CAS Number | 1449633-59-9 |

Note: The properties listed above are based on computational predictions and data from chemical suppliers. Experimental data may vary.

Synthesis of this compound

Specific, detailed research findings on the synthesis of this compound are limited in peer-reviewed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of diaryl sulfonamides. A common approach involves the reaction of a sulfonyl chloride with an amine. In this case, the synthesis could potentially be achieved by reacting benzenesulfonyl chloride with 2-amino-5-(hydroxymethyl)phenol (B3045819) or a protected derivative. The choice of solvent and reaction conditions, such as temperature and the use of a base, would be critical to optimize the yield and purity of the final product.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c14-18(16,17)13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDLNZQTRPKSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717827 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-55-9, 1349718-86-0 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Sulfonamide Derivatives

The formation of the sulfonamide linkage is a cornerstone of organic synthesis, with several reliable methods at the disposal of chemists.

The most traditional and widely employed method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netnih.govrsc.org This reaction, known as sulfonylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. rsc.org The reactivity of the amine is a crucial factor, with primary amines generally reacting more readily than secondary amines. researchgate.net A variety of solvents can be used, with aprotic solvents being common. rsc.org Microwave-assisted, solvent-free conditions have also been developed to promote greener and more efficient synthesis. rsc.org

The requisite sulfonyl chlorides are often prepared from the corresponding sulfonic acids or their salts through treatment with reagents like thionyl chloride or phosphorus pentachloride. researchgate.net An alternative in situ generation of sulfonyl chlorides from thiols using oxidizing agents like sodium hypochlorite (B82951) has also been reported. researchgate.net

While the reaction of sulfonyl chlorides with amines remains prevalent, several alternative strategies have emerged to broaden the scope and address the limitations of the classical method. These alternatives are particularly useful when dealing with sensitive functional groups or for achieving specific selectivities.

Recent advancements include copper- and palladium-catalyzed cross-coupling reactions, which allow for the N-arylation of sulfonamides. researchgate.net The Chan-Lam coupling, for instance, utilizes boronic acids as coupling partners. researchgate.net Another innovative approach involves the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation. princeton.eduacs.org This method circumvents the need for pre-functionalized starting materials. princeton.eduacs.org

Furthermore, methods starting from thiosulfonates, which are stable and non-toxic, have been developed. These can be coupled with amines under either copper-catalyzed conditions or in the presence of reagents like N-bromosuccinimide. thieme-connect.com The use of Oxyma-O-sulfonates, generated from sulfonic acids, provides an HCl-free synthesis of sulfonamides, which is compatible with acid-sensitive protecting groups often used in peptide synthesis. luxembourg-bio.com

The following table summarizes some of the key alternative synthetic strategies for sulfonamide linkages:

| Starting Material(s) | Key Reagents/Catalysts | Description |

| Sulfonic Acids, Amines | Oxyma-O-sulfonates | HCl-free method suitable for acid-sensitive substrates. luxembourg-bio.com |

| Carboxylic Acids, Amines | Copper catalyst, SO2 source | One-pot decarboxylative halosulfonylation. princeton.eduacs.org |

| Thiosulfonates, Amines | Copper catalyst or N-bromosuccinimide | Utilizes stable and non-toxic thiosulfonates. thieme-connect.com |

| Aryl Halides, Sulfonamides | Copper or Palladium catalysts | Cross-coupling reactions for N-arylation. researchgate.net |

Specific Approaches for 2-(4-Hydroxymethylphenyl)phenylsulfonamide Synthesis

The synthesis of the specific target molecule, "this compound," requires a strategy that can accommodate the introduction of the hydroxymethylphenyl group and potentially involve functional group manipulations on a pre-existing phenylsulfonamide core.

The introduction of the hydroxyphenyl moiety has been a subject of study in the synthesis of various sulfonamide derivatives. researchgate.net For the synthesis of "this compound," one logical approach would involve the reaction of 2-aminophenylsulfonamide with a suitable 4-hydroxymethylphenyl electrophile, or conversely, the reaction of a 2-halophenylsulfonamide with 4-aminobenzyl alcohol.

A related synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has been achieved through a multi-step sequence involving an Ullmann coupling reaction to form the ether linkage. mdpi.com A similar strategy could be envisioned for the C-C bond formation required for the target molecule, potentially using a Suzuki or other palladium-catalyzed cross-coupling reaction between an appropriately substituted phenylsulfonamide and a (4-hydroxymethylphenyl)boronic acid derivative.

Functional group interconversions are essential transformations in organic synthesis that allow for the modification of a molecule's reactive centers. fiveable.me In the context of synthesizing "this compound," a pre-formed phenylsulfonamide core could be modified to introduce the hydroxymethyl group. nih.gov

For instance, a precursor such as 2-(4-carboxyphenyl)phenylsulfonamide could be synthesized and then the carboxylic acid group could be reduced to the corresponding primary alcohol. This reduction can be achieved using various reducing agents, with the choice depending on the presence of other reducible functional groups in the molecule.

Another strategy could involve starting with a precursor having a different functional group at the 4-position of the phenyl ring, which can then be converted to a hydroxymethyl group. For example, a 4-formylphenyl group could be reduced to a hydroxymethyl group, or a 4-halomethylphenyl group could be hydrolyzed. The interconversion of functional groups provides a flexible approach to the final target compound. vanderbilt.edusinica.edu.tw

Solid-phase synthesis offers significant advantages for the preparation of libraries of compounds for screening purposes and simplifies purification processes. researchgate.net This methodology has been successfully applied to the synthesis of sulfonamide derivatives. nih.gov

In a typical solid-phase approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out. diva-portal.org For sulfonamide synthesis, an amino acid or peptide attached to a resin can be reacted with a sulfonyl chloride. luxembourg-bio.com Alternatively, a sulfonamide can be assembled on the resin. researchgate.net

The synthesis of "this compound" on a solid support could proceed by attaching a suitable building block to the resin, for example, a resin-bound 2-aminophenyl derivative. This could then be reacted with 4-(hydroxymethyl)benzenesulfonyl chloride. Alternatively, a resin-bound sulfonic acid could be activated and reacted with an amine. The use of acid-labile linkers and protecting groups is common in solid-phase synthesis to allow for the cleavage of the final product from the resin under mild conditions. luxembourg-bio.com The development of solid-phase methods compatible with a variety of functional groups has expanded the utility of this technique in medicinal chemistry. researchgate.net

Advanced Synthetic Procedures and Catalyst Systems

A prominent advanced synthetic strategy for constructing the biaryl backbone of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful method involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid.

In a representative synthesis, 2-bromobenzenesulfonamide (B1273658) can be coupled with (4-hydroxymethylphenyl)boronic acid. The reaction is typically facilitated by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The choice of base and solvent system is crucial for the reaction's success, with aqueous solutions of sodium carbonate or potassium phosphate (B84403) often employed in solvents like toluene, ethanol, or a mixture thereof. Microwave irradiation can also be utilized to accelerate the reaction.

Another advanced approach involves the C-H activation/arylation of a pre-existing benzenesulfonamide (B165840) with a suitable aryl partner. This method offers an atom-economical alternative to traditional cross-coupling reactions. For instance, a directed C-H functionalization of a benzenesulfonamide derivative could be achieved using a palladium catalyst.

The following table outlines a hypothetical advanced synthetic approach for this compound based on established Suzuki-Miyaura coupling methodologies for similar biaryl sulfonamides.

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling for this compound

| Parameter | Details |

| Reactant A | 2-Bromobenzenesulfonamide |

| Reactant B | (4-Hydroxymethylphenyl)boronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Toluene/Ethanol/Water mixture |

| Temperature | 80-120 °C |

| Reaction Time | 2-12 hours |

| Notional Yield | 60-90% (based on related literature) |

It is important to note that the efficiency and outcome of these synthetic procedures are highly dependent on the specific reaction conditions, including the ligand used for the palladium catalyst, the nature of the base, the solvent system, and the reaction temperature.

Purification and Characterization Methodologies (General Academic Context)

Following its synthesis, this compound must be purified to remove unreacted starting materials, catalyst residues, and byproducts. Standard academic laboratory techniques for the purification of solid organic compounds are typically employed.

Purification:

Recrystallization: This is a common and effective method for purifying solid compounds. An appropriate solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for recrystallization of sulfonamides include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

Column Chromatography: For more challenging separations or to obtain highly pure material, silica (B1680970) gel column chromatography is frequently used. A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is then passed through the column. The components of the mixture separate based on their differing affinities for the silica gel stationary phase and the eluent mobile phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

Characterization:

Once purified, the identity and structure of this compound are confirmed using a variety of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR: This technique provides information about the number and types of hydrogen atoms in the molecule and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on both phenyl rings, a singlet for the benzylic protons of the hydroxymethyl group, a broad singlet for the hydroxyl proton, and another broad singlet for the sulfonamide N-H protons.

¹³C NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal. The spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon of the hydroxymethyl group, and potentially the carbon atoms directly attached to the sulfur and nitrogen atoms.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation may involve the loss of the hydroxymethyl group, the sulfonyl group, or cleavage of the biaryl bond, providing further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for this compound would include N-H stretching vibrations for the sulfonamide group, O-H stretching for the alcohol, S=O stretching for the sulfonyl group, and C-H and C=C stretching for the aromatic rings.

The following table summarizes the expected characterization data for this compound based on the analysis of similar compounds.

Interactive Data Table: General Characterization Data for this compound

| Analysis Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm), singlet for CH₂ (approx. 4.5-4.7 ppm), broad singlet for OH, broad singlet for NH₂. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-145 ppm), signal for benzylic carbon (approx. 60-65 ppm). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₃H₁₃NO₃S. |

| IR Spectroscopy | Characteristic peaks for N-H, O-H, S=O, and aromatic C-H/C=C bonds. |

Molecular and Electronic Structure Characterization Via Computational Chemistry

Theoretical Frameworks in Computational Chemistry for Sulfonamide Analysis

The study of sulfonamides is greatly enhanced by a variety of computational frameworks that model their complex molecular behavior. researchgate.net These methods range from those that approximate molecular behavior based on classical physics to those that solve the quantum mechanical equations governing electron distribution.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules like sulfonamides. nih.gov This method is particularly effective for simulating the electronic properties of organic compounds. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. nih.govnih.govresearchgate.net For sulfonamides, DFT is frequently used to optimize molecular geometry, calculate vibrational frequencies (corresponding to IR spectra), and determine electronic properties such as frontier molecular orbitals (HOMO and LUMO). nih.govpeerj.com The choice of functional, such as B3LYP, and basis set, like 6-311G+(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results that align with experimental findings. nih.govnih.gov These calculations help in understanding the molecule's stability, reactivity, and spectral characteristics. peerj.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable for studying the conformational dynamics and intermolecular interactions of large systems, including sulfonamides interacting with biological macromolecules. nih.gov MM methods use classical physics principles to calculate the potential energy of a system based on the positions of its atoms, treating molecules as collections of atoms held together by springs. This approach is computationally less intensive than quantum methods, making it suitable for large molecules and for simulating molecular motion over time. nih.gov

MD simulations, in particular, track the movements of atoms and molecules over a specific period, providing a dynamic picture of conformational changes and binding events. nih.govyoutube.com These simulations are often used to explore the stability of a ligand-protein complex, revealing how a sulfonamide derivative might bind within the active site of an enzyme. youtube.comumich.edu The molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) method is a common technique used in conjunction with MD simulations to estimate the binding free energies of sulfonamide-protein complexes. nih.gov

Quantum chemical methods encompass a broad range of techniques rooted in solving the Schrödinger equation to describe the electronic structure of atoms and molecules. nih.gov These methods provide fundamental insights into chemical bonding, molecular properties, and reactivity. While DFT is a prominent type of quantum chemical method, other approaches like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) offer varying levels of theory and accuracy. For sulfonamides, these methods are employed to calculate a wide array of quantum chemical descriptors, including the energy difference between frontier orbitals (the HOMO-LUMO gap), chemical potential, hardness, and dipole moment. nih.gov Such descriptors are vital for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural or electronic properties with its biological activity or toxicity. nih.govumich.edu

Conformational Analysis and Energy Landscapes

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For aryl sulfonamides like 2-(4-Hydroxymethylphenyl)phenylsulfonamide, rotation around the aryl-S and S-N bonds can be hindered, leading to the existence of distinct stable conformations, or rotamers. researchgate.netelsevierpure.com

Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles. For instance, in many aryl sulfonamides, the sulfonamide group (-SO₂NH₂) may orient itself in different positions relative to the phenyl ring. DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) structures. researchgate.net In some cases, the energy barrier for interconversion between conformers is high enough to allow for their observation by techniques like dynamic NMR. elsevierpure.com The solvent environment can also influence conformational preference, with different conformers being favored in polar versus non-polar solvents. researchgate.net For this compound, key torsional angles would include the C-C-S-N and C-S-N-C angles, and understanding their energetic landscape is crucial for predicting the molecule's predominant shape in different environments.

Electronic Structure Properties and Reactivity Indices

The electronic structure of this compound dictates its chemical reactivity and physical properties. DFT and other quantum chemical methods are used to calculate several key electronic parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is an indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This is invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Below is an illustrative table of calculated electronic properties for a representative sulfonamide, generated using DFT.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

| Chemical Hardness (η) | Resistance to change in electron configuration. Calculated as (E_LUMO - E_HOMO) / 2. | 2.65 eV |

| Electronegativity (χ) | The power of the molecule to attract electrons. Calculated as -(E_HOMO + E_LUMO) / 2. | 3.85 eV |

These values are illustrative for a generic aryl sulfonamide and are not specific experimental results for this compound.

Prediction of Molecular Interactions and Binding Modes

A primary application of computational chemistry in drug discovery is predicting how a molecule like this compound will interact with a biological target, such as an enzyme or receptor. umich.edu Molecular docking is a key technique used for this purpose.

Docking simulations attempt to place a ligand (the sulfonamide) into the binding site of a protein in various orientations and conformations, scoring each pose to estimate the binding affinity. umich.edu These simulations can predict the formation of specific interactions, such as:

Hydrogen Bonds: Between the sulfonamide's -SO₂NH- group or the hydroxymethyl -OH group and polar residues in the protein's active site. youtube.com

Hydrophobic Interactions: Between the phenyl rings of the ligand and non-polar residues of the target. youtube.com

Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted binding pose over time and to refine the understanding of the interaction dynamics. youtube.comumich.edu The binding free energy, which indicates the strength of the interaction, can be calculated using methods like MM/PBSA, providing a quantitative measure of binding affinity. nih.gov This information is critical for designing more potent and selective inhibitors. umich.edu

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles of Sulfonamide SAR

The biological activity of sulfonamide-based compounds is intrinsically linked to their core structure. The sulfanilamide skeleton is generally considered the minimum structural requirement for antibacterial activity pharmacy180.comslideshare.net. Key principles governing the SAR of sulfonamides include the necessity of the amino and sulfonyl groups on the benzene ring, ideally in a 1,4-para position, as ortho or meta placements typically result in inactive compounds pharmacy180.comwordpress.comyoutube.com. The sulfur atom must be directly attached to the benzene ring, and replacement of this ring system often diminishes or completely abolishes the compound's activity pharmacy180.comslideshare.net.

Furthermore, the sulfonamide functional group itself is critical. Replacing the -SO2NH group with a -CONH group, for instance, has been shown to reduce activity pharmacy180.com. The ionized form of the sulfonamide is considered the active form, with maximum activity often observed for compounds with pKa values between 6.6 and 7.4 pharmacy180.comslideshare.networdpress.com.

Table 1: Core Structural Requirements for Sulfonamide Activity

| Structural Feature | Requirement for Activity | Consequence of Modification |

|---|---|---|

| Sulfanilamide Skeleton | Minimum essential structure pharmacy180.comslideshare.net | Loss of antibacterial properties |

| Amino and Sulfonyl Groups | Must be present, typically in 1,4-positions pharmacy180.comwordpress.com | Isomers (1,2- and 1,3-) are less active or inactive slideshare.net |

| Aromatic Ring | Essential for activity wordpress.com | Replacement or additional substitutions decrease or abolish activity pharmacy180.comslideshare.net |

| Sulfonamide Group (-SO2NH-) | Essential for activity wordpress.com | Replacement with sulphonic acid (-SO3H) destroys activity pharmacy180.comwordpress.com |

| N1-Substitution | Mono-substitution can increase activity youtube.com | Di-substitution leads to a loss of activity youtube.com |

Role of Substituents on Aromatic Rings

For the broader class of sulfonamides, substituents on the primary aromatic ring (the one directly attached to the sulfur atom) are generally disfavored, as they can lead to inactive compounds pharmacy180.comslideshare.net. The unsubstituted p-aminophenylsulfonamide structure is a cornerstone of many biologically active sulfonamides.

However, in diarylsulfonamide structures like 2-(4-Hydroxymethylphenyl)phenylsulfonamide, the second aromatic ring provides a vector for modification. The nature and position of substituents on this second ring can significantly modulate the molecule's properties. For instance, studies on related 2,6-diarylbenzenesulfonamides have shown that substituents on flanking aromatic rings can fine-tune the acidity and proton affinity of the central sulfonamide moiety through non-covalent, through-space interactions nih.govresearchgate.netvu.nl. These NH-π interactions can stabilize the sulfonamide group, which has implications for rational drug design targeting electron-rich aromatic pockets in proteins nih.govresearchgate.net. The hydroxymethyl group (-CH2OH) in this compound, for example, introduces polarity and potential for hydrogen bonding, which could influence its interaction with biological targets.

Impact of Functional Group Modifications

Modification of the core functional groups is a key strategy in medicinal chemistry to refine a compound's activity.

N4-Amino Group: The para-amino group is essential for the antibacterial activity of classical sulfa drugs. While it must typically be a free amine, it can be temporarily modified to form prodrugs. These prodrugs are inactive but are metabolized in vivo to regenerate the free amino group and restore biological activity pharmacy180.comyoutube.comyoutube.com.

Sulfonamide Moiety: This group is metabolically robust and crucial for activity researchgate.net. Replacing the sulfonamide (-SO2NH-) with a bioisosteric group like a sulfinamide (-SONH-) or modifying its nitrogen atom can have profound effects. For instance, substitution at the N1 nitrogen is a common and effective strategy. Introducing heterocyclic aromatic rings at the N1 position often yields highly potent compounds pharmacy180.comwordpress.com. This is because electron-withdrawing substituents on the N1-nitrogen can lower the pKa of the sulfonamide, increasing the proportion of the ionized, active form at physiological pH youtube.com.

Bioisosteric Replacements: Modern medicinal chemistry explores replacing the classic sulfonamide with related functional groups. Sulfonimidamides, which are mono-aza variants of sulfonamides, introduce an additional nitrogen atom, creating a new point for chemical diversification and introducing chirality at the sulfur atom cell.com. Such modifications alter the compound's three-dimensional shape, polarity, and hydrogen-bonding capabilities, offering a pathway to novel activities or improved properties cell.comacs.org.

Computational SAR Approaches for Sulfonamide Derivatives

Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting the activity of novel compounds and rationalizing observed SAR data.

Ligand-Based and Structure-Based Design Principles

Drug design for sulfonamide derivatives generally follows two main computational paths: ligand-based and structure-based design iaanalysis.com.

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active and identifying common chemical features (a pharmacophore) required for activity iaanalysis.com. For a novel compound like this compound, one could compare its structure and properties to a database of known enzyme inhibitors to hypothesize its potential targets and binding mode. LBDD is often considered a direct and cost-effective strategy for designing new therapeutic molecules based on existing scaffolds nih.gov.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (e.g., from X-ray crystallography), SBDD can be employed iaanalysis.com. This powerful method involves docking the potential drug molecule into the active site of the target to predict its binding orientation and affinity. For sulfonamides, this often involves analyzing interactions with key residues in an enzyme's active site researchgate.netnih.govresearchgate.net. For example, computational docking could be used to predict how the hydroxymethyl group of this compound might form hydrogen bonds within a target's binding pocket, thereby guiding further optimization nih.govresearchgate.net.

QSAR Modeling for Activity Prediction

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.govresearchgate.net. These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric factors) to predict the activity of new, untested compounds nih.gov.

For sulfonamides, conventional QSAR studies that rely on simple parameters like the partition coefficient (log P) have sometimes failed to produce acceptable models asm.orgnih.gov. However, three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) have proven highly successful asm.orgnih.gov. CoMFA aligns a series of molecules and calculates their steric and electrostatic fields, correlating these fields with biological activity to generate a predictive 3D model tandfonline.com. Such models can produce contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing direct guidance for designing more potent analogs tandfonline.com. A robust QSAR model requires rigorous validation, typically assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q² or Q²) tiu.edu.iq.

Table 2: Common Molecular Descriptors in Sulfonamide QSAR Studies

| Descriptor Type | Example Descriptors | Relevance to Activity |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies researchgate.net | Influences electrostatic interactions, hydrogen bonding, and chemical reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity asm.org | Defines the size and shape constraints for binding to the target site. |

| Lipophilicity | LogP (octanol-water partition coefficient) nih.gov | Affects membrane permeability, distribution, and hydrophobic interactions. |

| Topological | Connectivity indices | Encodes information about molecular branching and structure. |

| 3D-QSAR Fields | CoMFA (steric, electrostatic), CoMSIA (hydrophobic, H-bond donor/acceptor) tandfonline.com | Provides a 3D map of favorable and unfavorable interaction regions. |

Analog Design and Optimization Strategies (Methodological Focus)

The design and optimization of a lead compound like this compound involves several methodological strategies aimed at improving its pharmacological profile. This process is iterative, combining chemical synthesis with biological testing and computational modeling.

One primary strategy is substituent variation , where different functional groups are systematically introduced onto the molecular scaffold to probe for additional beneficial interactions with the target slideshare.net. For this compound, this could involve modifying the hydroxymethyl group or adding substituents to either of the phenyl rings to enhance potency or alter physicochemical properties like solubility and metabolic stability.

Structure simplification or elaboration is another key tactic. If the compound is derived from a complex natural product, non-essential functional groups might be removed to create a simpler, more synthetically accessible analog slideshare.net. Conversely, the structure can be extended to probe for unoccupied space within the binding pocket of a target enzyme, potentially forming new, affinity-enhancing interactions slideshare.net.

The concept of bioisosteric replacement is also central to optimization. This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's ADME (absorption, distribution, metabolism, and excretion) properties without losing desired activity acs.org. For example, a carboxylic acid might be replaced with a tetrazole, or in the case of sulfonamides, the core structure itself could be modified to a related scaffold like a sulfonimidamide to explore new chemical space and patentability cell.com. These systematic modifications, guided by SAR and computational models, are essential for transforming an initial hit compound into a viable drug candidate nih.gov.

Strategies for Modulating Target Interactions through Structural Changes

The biological activity of biphenylsulfonamide derivatives can be finely tuned by strategic modifications to their structure. These changes influence the compound's size, shape, electronics, and hydrophobicity, thereby altering its binding affinity and selectivity for a specific biological target.

Substitutions on the Biphenyl Rings:

The nature and position of substituents on the two phenyl rings are critical determinants of activity. For instance, in a series of biphenylsulfonamide derivatives investigated as Matrix Metalloproteinase-2 (MMP-2) inhibitors, specific substitutions were found to be essential for potent inhibition. nih.gov Molecular docking studies revealed that these compounds interact with key amino acid residues in the active site of MMP-2, such as His120, Glu121, His124, His130, Pro140, and Tyr142. nih.gov The biphenyl scaffold itself provides a rigid core that orients the functional groups for optimal interaction with the target.

In another study on endothelin-A (ETA) selective antagonists, ortho-substitution on the phenyl ring of the benzenesulfonamide (B165840) was found to improve antagonist activity. acs.org Further exploration of substituents on the second phenyl ring (the pendant ring) led to analogs with enhanced binding potency. acs.org For example, introducing alkyl or alkoxy groups at the 4'-position resulted in a significant improvement in activity. acs.org This suggests that this region of the molecule likely interacts with a hydrophobic pocket within the receptor. The data below illustrates the impact of such substitutions.

Table 1: Effect of substitutions on the biphenyl rings of sulfonamide analogs on endothelin-A (ETA) receptor binding affinity. Data sourced from literature. acs.org

Modifications of the Sulfonamide Linker:

The sulfonamide group (-SO₂NH-) is a key functional group, often acting as a zinc-binding group (ZBG) in metalloenzymes or as a hydrogen bond donor/acceptor. nih.gov Its geometry and electronic properties are crucial for target interaction. Replacing the sulfonamide with other linkers, such as an amide, or modifying the sulfonamide nitrogen can abolish activity, highlighting its importance for maintaining a specific orientation of the molecule within the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. For aryl sulfonamide derivatives, QSAR models have demonstrated that electronic properties and structural variations, particularly at the para-position of one of the phenyl rings, govern the selectivity towards targets like COX-2. nih.gov These models often use descriptors related to hydrophobicity (π), electronic effects (σ), and steric parameters (Molar Refractivity, MR) to predict activity. nih.govjmpas.com A statistically significant QSAR model can guide the design of new analogs with potentially improved activity by predicting the biological effect of untested structures. medcraveonline.comnih.gov For example, a QSAR study on biphenyl carboxamides identified a two-variable model with a good predictive R² value of 0.7217, indicating its utility in designing novel analgesics. medcraveonline.com

Stereochemical Considerations in Sulfonamide Analog Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design as biological systems, such as enzymes and receptors, are chiral. biomedgrid.com The two mirror-image forms of a chiral molecule, known as enantiomers, can have vastly different pharmacological and pharmacokinetic properties. biomedgrid.com One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even toxic. biomedgrid.com

Chirality in sulfonamide analogs can arise from a chiral center in the side chain or from restricted rotation around a chemical bond, leading to atropisomerism. The introduction of a chiral center can lead to stereospecific interactions with the target protein, resulting in significant differences in potency between enantiomers.

For instance, in a series of TRPV1 antagonists structurally related to the biphenylsulfonamide class, the introduction of a methyl group created a chiral center. The resulting enantiomers showed marked differences in activity, with the (S)-isomer being significantly more potent than the (R)-isomer. This highlights the importance of a specific three-dimensional orientation for optimal receptor binding.

The table below presents data on the inhibitory activity of enantiomers for a related class of compounds, demonstrating the impact of stereochemistry.

Table 2: Stereospecific antagonism of hTRPV1 by propanamide antagonists, illustrating the difference in potency between enantiomers. Data sourced from literature.

Therefore, controlling the stereochemistry is a key strategy in the design of potent and selective sulfonamide-based therapeutic agents. The synthesis of single enantiomers is often preferred over racemic mixtures to maximize therapeutic efficacy and minimize potential off-target effects or toxicity associated with the less active isomer.

Following a comprehensive investigation of publicly available scientific literature and databases, it has been determined that there is no specific research data available for the chemical compound This compound that aligns with the detailed outline requested.

Searches for this specific compound, including by its CAS number (148151-64-8), did not yield any studies concerning its potential biological targets, enzyme inhibition profiles, receptor binding modulation, or any in vitro mechanistic elucidations. The scientific literature does not appear to contain papers detailing the investigation of "this compound" for the specific targets and assays mentioned (15-LOX, gamma-secretase, HDAC6, cell-based pathway modulation, biochemical target engagement, or proteomic approaches).

While broader research exists for the general class of sulfonamides and their various biological activities, these findings cannot be accurately and exclusively attributed to the specific compound as per the strict requirements of the request. Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focused solely on "this compound" at this time.

Investigation of Target Interaction and Molecular Mechanisms

Mechanistic Studies in Non-Human In Vivo Model Systems

The transition from in vitro (cell-based) to in vivo (whole organism) studies is a critical step in evaluating a compound's biological activity. In vivo models allow researchers to observe the complex interplay between the compound, its target, and the multitude of physiological systems that can influence its effects.

Model Selection and Design for Mechanistic Insight

The choice of an appropriate animal model is paramount for obtaining relevant and translatable data. For sulfonamide-based compounds, a variety of models are considered based on the specific biological pathway being investigated. Historically, murine models (mice and rats) are favored due to their genetic tractability, well-understood physiology, and the availability of established disease models.

The design of these studies is meticulously planned to isolate the effects of 2-(4-Hydroxymethylphenyl)phenylsulfonamide. This often involves the use of control groups, including untreated animals and vehicle-treated animals, to ensure that observed effects are directly attributable to the compound itself. Furthermore, genetically modified models, such as knockout or transgenic animals, can be invaluable. For instance, if a specific enzyme is hypothesized to be the target of this compound, a knockout model lacking that enzyme can be used to confirm this interaction. The general class of sulfonamides has been studied in various animal models to investigate their antibacterial and other pharmacological activities. nih.gov

Table 1: Considerations for Animal Model Selection

| Factor | Description | Relevance to this compound |

| Species | The choice of animal (e.g., mouse, rat, rabbit) based on physiological and genetic similarity to humans for the target pathway. | Murine models are common for initial in vivo studies due to their rapid breeding and well-characterized genetics. |

| Disease Relevance | The model should mimic the human disease or condition the compound is intended to treat. | Dependent on the therapeutic goal of the compound. For instance, if targeting inflammation, a model of induced arthritis might be used. |

| Genetic Background | The genetic strain of the animal can influence drug metabolism and response. | Inbred strains are often used to ensure genetic uniformity and reproducibility of results. |

| Ethical Considerations | All animal studies must adhere to strict ethical guidelines to minimize animal suffering. | Protocols are reviewed by institutional animal care and use committees. |

Investigating Molecular Responses in Animal Models

Once an appropriate model is selected, researchers investigate the molecular changes that occur following the administration of this compound. This involves collecting various biological samples, such as tissues and blood, at different time points to create a dynamic picture of the compound's effects.

A primary area of investigation for sulfonamides is their impact on specific metabolic pathways. For example, antibacterial sulfonamides are known to competitively inhibit the enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis in bacteria. nih.gov While this compound's specific target is under investigation, studies would aim to identify analogous or novel pathway modulation in the animal model. This could involve analyzing changes in the expression levels of key genes and proteins within the targeted tissue. For instance, studies on other novel sulfonamide derivatives have focused on their ability to be bioactivated by specific enzymes, such as cytochrome P450 1A1 (CYP1A1), leading to downstream effects like antimicrotubule activity. mdpi.com

Techniques for Analyzing Target-Mediated Effects in Organisms

A suite of advanced molecular biology techniques is employed to analyze the samples collected from animal models. These methods allow for a detailed and quantitative assessment of the compound's impact on cellular function.

Genomic and Transcriptomic Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) and microarray or RNA-sequencing (RNA-Seq) are used to measure changes in gene expression. This can reveal which cellular pathways are activated or inhibited by this compound. For example, ex vivo drug response profiling combined with transcriptomic analysis has been used to identify gene expression patterns associated with drug resistance in other contexts. medrxiv.org

Proteomic Analysis: Western blotting and mass spectrometry-based proteomics can identify and quantify changes in protein levels. This is crucial for confirming that changes in gene expression translate to functional changes at the protein level.

Metabolomic Analysis: This technique involves the comprehensive study of metabolites within a biological system. For a compound like a sulfonamide, which may interfere with metabolic pathways, metabolomics can provide a direct readout of the functional consequences of target engagement.

Immunohistochemistry (IHC) and In Situ Hybridization (ISH): These tissue-staining techniques allow researchers to visualize the localization of specific proteins and mRNA transcripts within the tissue architecture. This can provide valuable information about which cell types within a complex organ are being affected by the compound.

Table 2: Common Techniques for In Vivo Mechanistic Analysis

| Technique | Analyte | Information Gained |

| Quantitative PCR (qPCR) | mRNA | Measures the expression level of specific genes. |

| RNA-Sequencing (RNA-Seq) | Total RNA (transcriptome) | Provides a global view of gene expression changes. |

| Western Blotting | Protein | Detects and quantifies specific proteins. |

| Mass Spectrometry | Proteins, Metabolites | Identifies and quantifies a wide range of molecules in a sample. |

| Immunohistochemistry (IHC) | Protein | Visualizes the location of proteins within a tissue. |

Through the careful selection of in vivo models and the application of these powerful analytical techniques, a comprehensive understanding of the molecular mechanisms of this compound can be achieved. This knowledge is essential for its continued development and for predicting its therapeutic effects in humans.

Advanced Research Perspectives and Methodological Advancements

Development of Novel Assay Systems for Target Interaction

The elucidation of how a drug molecule interacts with its biological target is fundamental to understanding its mechanism of action and to the development of more potent and specific analogs. For sulfonamides, which are known to target enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthetase, the development of novel assay systems is a key area of research. nih.gov These systems are designed to provide more detailed and physiologically relevant information than traditional biochemical assays.

One of the major challenges in studying target interaction is replicating the complex environment of a living cell. To address this, researchers are increasingly turning to cell-based assays that measure target engagement and downstream signaling events in a more natural context. For a compound like 2-(4-Hydroxymethylphenyl)phenylsulfonamide, this could involve genetically engineering cells to express a fluorescently tagged version of its target enzyme. The binding of the sulfonamide could then be monitored using techniques such as Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET).

Another innovative approach is the use of label-free detection methods, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These techniques allow for the real-time monitoring of binding events between the drug and its target protein without the need for labels that could potentially interfere with the interaction. This provides precise quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for structure-activity relationship (SAR) studies.

Furthermore, the development of high-throughput screening (HTS) platforms has revolutionized the early stages of drug discovery. These platforms can rapidly screen large libraries of compounds, including analogs of this compound, to identify those with the most promising activity. The integration of novel assay technologies into HTS allows for the identification of hits based on more sophisticated and biologically relevant criteria.

Application of Advanced Spectroscopic Techniques for Mechanism of Action Studies

Advanced spectroscopic techniques are indispensable tools for probing the molecular details of drug-target interactions and elucidating the mechanism of action. In the context of this compound, these techniques can provide insights into how the molecule binds to its target, the conformational changes that occur upon binding, and the specific functional groups involved in the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution. Two-dimensional NMR experiments, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY), can identify the specific protons of the sulfonamide that are in close contact with the target protein. This information is invaluable for understanding the binding mode and for guiding the design of more potent inhibitors.

X-ray crystallography provides high-resolution three-dimensional structures of drug-target complexes. By co-crystallizing this compound with its target enzyme, researchers can visualize the precise orientation of the molecule in the active site and identify the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding. This structural information is critical for rational drug design.

Other spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, can be used to probe changes in the vibrational modes of the protein and the ligand upon binding. These techniques can provide information about changes in secondary structure, protonation states of key residues, and the local environment of the bound drug molecule.

| Spectroscopic Technique | Information Obtained | Application in Studying this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Binding epitope mapping, conformational changes, dynamics | Identifying the specific parts of the molecule that interact with the target protein. |

| X-ray Crystallography | High-resolution 3D structure of the drug-target complex | Visualizing the precise binding mode and key interactions in the active site. |

| Mass Spectrometry | Stoichiometry of binding, identification of covalent adducts | Determining the ratio of drug to target in the complex and identifying any covalent bonds formed. |

| Circular Dichroism (CD) | Changes in protein secondary and tertiary structure | Assessing the impact of drug binding on the overall conformation of the target protein. |

Interdisciplinary Approaches in Sulfonamide Research

The complexity of biological systems necessitates a multidisciplinary approach to drug discovery and development. The study of this compound and other sulfonamides benefits greatly from the integration of expertise from various fields, including chemistry, biology, pharmacology, and computational science.

Medicinal chemists are responsible for the design and synthesis of novel sulfonamide analogs with improved potency, selectivity, and pharmacokinetic properties. They use their understanding of structure-activity relationships to make targeted modifications to the lead compound. Biologists and pharmacologists then evaluate the biological activity of these new compounds in a variety of in vitro and in vivo models. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery.

Computational chemistry and molecular modeling play an increasingly important role in sulfonamide research. Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict how a sulfonamide will bind to its target and to estimate its binding affinity. These computational methods can help to prioritize compounds for synthesis and testing, thereby saving time and resources.

Furthermore, the field of systems biology, which seeks to understand the complex interactions within biological systems, is providing new insights into the effects of sulfonamides. By integrating data from genomics, proteomics, and metabolomics, researchers can gain a more holistic understanding of how these drugs perturb cellular networks. This can lead to the identification of new drug targets and biomarkers of drug response.

Future Directions in the Study of this compound and its Analogs

The future of research on this compound and its analogs is likely to be shaped by several key trends in drug discovery and chemical biology. One promising area is the development of targeted covalent inhibitors. By designing sulfonamides that can form a covalent bond with a specific residue in the target protein, it may be possible to achieve irreversible inhibition and a longer duration of action.

Another important direction is the exploration of allosteric modulation. Rather than competing with the natural substrate for binding to the active site, allosteric modulators bind to a different site on the protein and alter its conformation and activity. This can lead to greater selectivity and a lower risk of off-target effects.

The use of artificial intelligence (AI) and machine learning (ML) is also poised to have a major impact on sulfonamide research. These technologies can be used to analyze large datasets, identify complex structure-activity relationships, and predict the properties of novel compounds. This has the potential to significantly accelerate the drug discovery process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Hydroxymethylphenyl)phenylsulfonamide, and how is purity validated?

- Synthetic Methodology : The compound can be synthesized via sulfonation of 4-hydroxymethylbenzene derivatives followed by reaction with sulfonamide precursors. A common approach involves generating a sulfonyl chloride intermediate (e.g., from thiophene or benzene derivatives) under acidic conditions, which is then reacted with an alcohol or amine to introduce the hydroxymethylphenyl group .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) are critical. For example, ¹H NMR should confirm the presence of the hydroxymethyl (-CH2OH) proton at δ ~4.5 ppm and sulfonamide (-SO2NH2) protons at δ ~7.3 ppm .

Q. What are the foundational biological activities of this compound, and how are they assayed?

- Biological Screening : Primary assays include enzyme inhibition studies (e.g., carbonic anhydrase II) using fluorescence-based kinetic assays. The sulfonamide group’s interaction with zinc in the enzyme active site is quantified via IC50 values (typical range: 1–50 nM). Cell viability assays (MTT or resazurin) are used to assess cytotoxicity in relevant cell lines (e.g., HEK293 or HeLa) .

Advanced Research Questions

Q. How do structural modifications (e.g., N-substituents) affect binding affinity and antagonism in receptor targets?

- Structure-Activity Relationship (SAR) : Systematic substitution on the sulfonamide nitrogen (e.g., methyl, benzyl, cyclohexyl) alters hydrophobicity and steric effects. For example:

- N-Methyl : Ki = 5.9 nM (moderate affinity)

- N-Benzyl : Ki = 1.99 nM (high affinity due to π-π stacking with Phe591 in hTRPV1)

Data from competitive binding assays (e.g., radioligand displacement) and molecular docking (AutoDock Vina) reveal that bulky substituents enhance affinity by filling hydrophobic pockets .- Resolution of Data Contradictions : Discrepancies in SAR (e.g., reduced antagonism despite higher affinity) are addressed via functional assays (calcium imaging for TRPV1 antagonism) and free-energy perturbation simulations to decouple binding vs. efficacy .

Q. What computational strategies are used to model the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : All-atom MD (AMBER or CHARMM force fields) over 100 ns trajectories analyze stability of sulfonamide-enzyme complexes. Key metrics include root-mean-square deviation (RMSD < 2.0 Å) and hydrogen bond occupancy (>80% for critical residues like Thr199 in carbonic anhydrase) .

- Docking Studies : Rigid/flexible docking (Glide or GOLD) with homology models (e.g., hTRPV1) identifies pharmacophore features. For example, the hydroxymethyl group forms hydrogen bonds with Glu570, while the phenyl ring engages in hydrophobic contacts with Leu669 .

Q. How are in vivo efficacy and pharmacokinetics evaluated for this compound?

- In Vivo Models : Formalin-induced pain models in rodents (ED50 calculation for analgesic activity) and microdialysis to measure brain penetration (logBB > 0.3). For example, ED50 = 15.6 mg/kg in phase II pain response indicates potent central activity .

- ADME Profiling : Liver microsome assays (human/rat) assess metabolic stability (t1/2 > 60 min preferred). Plasma protein binding (ultrafiltration) and Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) guide oral bioavailability predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.